molecular formula C12H8ClNO2 B13312169 2-Chloro-5-(pyridin-3-yl)benzoic acid

2-Chloro-5-(pyridin-3-yl)benzoic acid

Cat. No.: B13312169
M. Wt: 233.65 g/mol
InChI Key: KJRJZWBWVJWKAI-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a chlorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-3-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, and the reactions are typically carried out in polar solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-5-(pyridin-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(pyridin-3-yl)benzoic acid
  • 2-Chloro-6-(pyridin-3-yl)benzoic acid
  • 3-Chloro-5-(pyridin-3-yl)benzoic acid

Uniqueness

2-Chloro-5-(pyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain applications, such as the development of selective bioactive compounds or specialized materials.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-5-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C12H8ClNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16)

InChI Key

KJRJZWBWVJWKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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